PRX-08066
Vue d'ensemble
Description
- PRX-08066 est un composé découvert et développé par Predix (plus tard Epix) Pharmaceuticals. Il agit comme un antagoniste puissant et sélectif du récepteur de la sérotonine 5-HT2B.
- Son nom chimique est 5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)pipéridin-1-yl)méthyl)-2-fluorobenzonitrile.
- This compound a une forte affinité de liaison (Ki) de 3,4 nM pour le récepteur 5-HT2B et montre une sélectivité par rapport aux récepteurs 5-HT2A et 5-HT2C étroitement liés .
Applications De Recherche Scientifique
- PRX-08066’s applications span multiple fields:
Pulmonary Arterial Hypertension (PAH): Research focuses on its potential as a treatment for PAH. Animal studies show it reduces key indicators of PAH and improves cardiac output, comparable to established drugs like bosentan and sildenafil.
Anti-Cancer Properties: this compound inhibits fibroblast activation, making it a candidate for anti-cancer research[,].
Mécanisme D'action
Target of Action
PRX-08066, also known as this compound free base or PRX 08066, is a potent and selective antagonist at the serotonin 5-HT 2B receptor . The 5-HT 2B receptor is a protein that in humans is encoded by the HTR2B gene. It is a subtype of the 5-HT2 receptor that binds the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).
Mode of Action
This compound acts as an antagonist at the 5-HT 2B receptor, meaning it blocks the action of serotonin at this receptor . This interaction results in selective vasodilation of pulmonary arteries .
Biochemical Pathways
It is known that the drug’s action on the 5-ht 2b receptor can influence several signaling pathways, such as the wnt, focal adhesion kinase, and janus kinase/stat pathways .
Pharmacokinetics
It is known that the drug is administered orally .
Result of Action
This compound has been found to reduce several key indicators of pulmonary arterial hypertension and improve cardiac output in animal studies . It significantly reduces peak pulmonary artery pressure and right ventricular hypertrophy, and maintains cardiac function . Morphometric assessment of pulmonary arterioles revealed a significant reduction in medial wall thickening and lumen occlusion associated with this compound .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. It is known that the drug is being researched for the treatment of pulmonary arterial hypertension , a condition that can be influenced by various environmental factors such as altitude and air pollution
Safety and Hazards
Orientations Futures
PRX-08066 is being researched for the treatment of pulmonary arterial hypertension, following the discovery that the potent 5-HT 2B agonist norfenfluramine produces pulmonary arterial hypertension and subsequent heart valve damage . It is also being researched for potential anti-cancer applications, due to its ability to inhibit fibroblast activation .
Analyse Biochimique
Biochemical Properties
PRX-08066 interacts with the serotonin 5-HT 2B receptor . It acts as a potent and selective antagonist at this receptor . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits 5-HT induced MAPK activation and reduces thymidine incorporation in Chinese hamster ovary cells expressing h5-HT2BR . In KRJ-I cells, this compound also inhibits cell proliferation and basal and isoproterenol-stimulated 5-HT secretion .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the serotonin 5-HT 2B receptor . As a potent and selective antagonist, it binds to this receptor with high affinity, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a study using the monocrotaline (MCT)-induced PAH rat model, male rats were treated orally twice a day with 50 or 100 mg/kg this compound for 5 weeks . This compound significantly reduced peak PA pressure and right ventricle (RV)/body weight and RV/left ventricle + septum compared with MCT-treated animals .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In the aforementioned study, this compound significantly reduced peak PA pressure at 50 and 100 mg/kg .
Metabolic Pathways
Its interaction with the serotonin 5-HT 2B receptor suggests that it may be involved in serotonin-related metabolic pathways .
Transport and Distribution
Given its molecular mechanism of action, it is likely that it is transported to cells where the serotonin 5-HT 2B receptor is present .
Subcellular Localization
Given its interaction with the serotonin 5-HT 2B receptor, it is likely that it is localized to the areas of the cell where this receptor is present .
Méthodes De Préparation
- Les voies de synthèse et les conditions de réaction pour PRX-08066 n'ont pas été largement documentées. Il est synthétisé par des étapes chimiques spécifiques pour atteindre sa structure.
- Les méthodes de production industrielles sont exclusives, mais les laboratoires de recherche utilisent généralement des techniques de synthèse organique.
Analyse Des Réactions Chimiques
- PRX-08066 subit diverses réactions, notamment l'oxydation, la réduction et la substitution.
- Les réactifs et les conditions courants utilisés dans ces réactions sont spécifiques à la voie de synthèse.
- Les principaux produits formés au cours de ces réactions sont des intermédiaires conduisant au composé final.
Applications de la recherche scientifique
- Les applications de this compound couvrent plusieurs domaines:
Hypertension artérielle pulmonaire (HAP): La recherche se concentre sur son potentiel en tant que traitement de l'HAP. Des études animales montrent qu'il réduit les indicateurs clés de l'HAP et améliore le débit cardiaque, comparable à des médicaments établis comme le bosentan et le sildénafil.
Propriétés anticancéreuses: this compound inhibe l'activation des fibroblastes, ce qui en fait un candidat pour la recherche anticancéreuse[,].
Mécanisme d'action
- Les effets de this compound sont médiés par le récepteur 5-HT2B.
- Les cibles moléculaires et les voies impliquées dans son action sont encore à l'étude.
Comparaison Avec Des Composés Similaires
- La particularité de PRX-08066 réside dans sa sélectivité pour le récepteur 5-HT2B.
- Des composés similaires comprennent la norfénylfluramine (un agoniste puissant du 5-HT2B) et d'autres antagonistes du récepteur 5-HT.
N'oubliez pas que la synthèse détaillée de this compound et les méthodes de production exclusives peuvent ne pas être accessibles au public en raison de considérations commerciales
Propriétés
IUPAC Name |
5-[[4-[(6-chlorothieno[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]methyl]-2-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN5S/c20-17-8-15-18(23-11-24-19(15)27-17)25-14-3-5-26(6-4-14)10-12-1-2-16(21)13(7-12)9-22/h1-2,7-8,11,14H,3-6,10H2,(H,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZFHBNCRQMNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=C3C=C(SC3=NC=N2)Cl)CC4=CC(=C(C=C4)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60235710 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866206-54-4 | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866206-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PRX-08066 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866206544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[[4-[(6-Chlorothieno[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl]methyl]-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60235710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PRX-08066 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82SK298EBU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PRX-08066?
A: this compound is a selective antagonist of the 5-hydroxytryptamine receptor 2B (5-HT2BR). [, ] This means it binds to the 5-HT2BR and blocks the binding of serotonin and other agonists, preventing receptor activation.
Q2: What evidence suggests that this compound might be a potential therapeutic for pulmonary arterial hypertension (PAH)?
A2: Studies using a monocrotaline (MCT)-induced PAH rat model showed that this compound significantly attenuated several pathological features of PAH. These include:
- Reduced pulmonary artery pressure: Both 50 mg/kg and 100 mg/kg doses of this compound significantly reduced peak pulmonary artery pressure compared to untreated MCT control animals. []
- Improved right ventricular function: this compound (100 mg/kg) significantly improved right ventricular ejection fraction as assessed by cardiac MRI. []
- Reduced right ventricular hypertrophy: Treatment with this compound significantly reduced both RV/body weight and RV/(left ventricle + septum) ratios, indicating a reduction in right heart enlargement. []
- Decreased pulmonary vascular remodeling: this compound significantly reduced medial wall thickening and lumen occlusion in pulmonary arterioles, suggesting a protective effect against vascular remodeling. []
Q3: Has the binding site of this compound to the 5-HT2BR been investigated?
A: Yes, computational modeling studies have predicted the binding mode of this compound within the 5-HT2BR binding pocket. [] The model suggests key amino acid residues involved in binding, including V103 (2.53), L132 (3.29), V190 (4.60), and L347 (6.58). These residues are also thought to contribute to the selectivity of this compound for 5-HT2BR over the closely related 5-HT2A receptor. []
Q4: Are there other potential applications for this compound besides PAH?
A: While the research primarily focuses on this compound's potential in PAH, its role as a 5-HT2BR antagonist opens avenues for exploring its effects in other areas. For instance, the expression of 5-HT2BR has been investigated in uveal melanoma, suggesting potential research directions related to this disease. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.